molecular formula C18H16ClN3OS B2719127 N-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-23-2

N-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2719127
CAS No.: 851131-23-2
M. Wt: 357.86
InChI Key: JRCNMWQRXWNJEL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a chlorophenyl group, a tolyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of imidazole derivatives on biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The chlorophenyl and tolyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
  • N-(4-chlorophenyl)-2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-13-3-2-4-16(11-13)22-10-9-20-18(22)24-12-17(23)21-15-7-5-14(19)6-8-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCNMWQRXWNJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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